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Compound of Interest

Compound Name:
5,6-dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

Cat. No.: B174262 Get Quote

An In-depth Technical Guide on the Characterization of 5,6-dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and

biological significance of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives.

This thienopyrimidine scaffold is a key pharmacophore in the development of various

therapeutic agents, notably as kinase and cyclooxygenase inhibitors.

Physicochemical Properties
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with the

molecular formula C₈H₈N₂OS.[1] Its core structure is fundamental for the synthesis of various

pharmaceutical derivatives.
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Property Value Source

Molecular Weight 180.23 g/mol [1]

Molecular Formula C₈H₈N₂OS [1]

Boiling Point
428.3±45.0°C at 760 mmHg

(Predicted)
[1]

CAS Number 18593-44-7 [1]

Storage
2-8°C, dry and sealed from

light
[1]

Spectroscopic Characterization
The structural elucidation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives

is primarily achieved through various spectroscopic techniques. Below is a compilation of

reported data for closely related analogs.

Infrared (IR) Spectroscopy
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Derivative Key IR Peaks (cm⁻¹) Source

2-Amino-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

3408.22 (NH₂), 3309.85 (N-H

stretch), 2902.87 (aliphatic C-

H), 1654.92 (C=O), 1614.42

(N-H bend), 1591.27 (C=C),

1263.52 (C-N)

[2]

2-(4-Fluorobenzamido)-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

3224.98 (N-H stretch), 3186.40

(C-H sp² stretch), 2954.95,

2916.37, 2848.86 (aliphatic C-

H), 1654.92 (C=O), 1597.06

(aromatic C=C), 1556.55 (N-H

bend), 1369.46 (C-N), 1311.59

(C-F), 1261.45 (in plane C-H

bend), 756.10 (ortho-

disubstituted ring)

[2]

2-((4-

Fluorophenyl)acetamido)-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

3304 (Amides N-H), 3068

(Aromatic =C-H), 3005

(Alkanes C-H), 2920 (Alkanes

C-H), 1645 (Amides C=O),

1600 (Aromatic C=C), 1504

(Amines N-H), 1471 (Aromatic

C=C), 1207 (Amines C-N),

1381 (Alkanes CH₃), 1029

(Fluorides C-F), 858 (para-

disubstituted rings)

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, δ ppm):
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Derivative Chemical Shifts (δ ppm) Source

2-Amino-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

10.736 (s, 1H, 3-NH), 6.380 (s,

2H, 2-NH₂), 2.462 (s, 3H, 6-

CH₃), 2.188 (s, 3H, 5-CH₃)

[2]

2-(4-Fluorobenzamido)-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

12.142 (s, 1H, 2-NH), 11.877

(s, 1H, 3-NH), 7.864-7.688 (m,

4H, 2-C₆H₄), 2.365 (s, 3H, 6-

CH₃), 2.321 (s, 3H, 5-CH₃)

[2]

2-((4-

Methoxyphenyl)acetamido)-5,6

-dimethylthieno[2,3-

d]pyrimidin-4(3H)-one

12.363 (s, 1H, 3-NH), 7.240-

6.844 (m, 4H, 2-CH₂C₆H₄),

3.804 (s, 2H, 2-CH₂), 3.689-

3.554 (s, 3H, 2-

CH₂C₆H₄OCH₃), 2.480 (s, 3H,

6-CH₃), 2.329-2.292 (s, 3H, 5-

CH₃)

[2]

¹³C NMR data is also utilized for structural confirmation of various derivatives.[3][4][5][6]

Mass Spectrometry
Derivative m/z (Method) Source

2-Amino-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

195.05 (M⁺ + 1; 100%) (ESI-

MS)
[2]

2-(4-Fluorobenzamido)-5,6-

dimethylthieno[2,3-d]pyrimidin-

4(3H)-one

367.06 (M⁺ + 1; 100%) (ESI-

MS)
[2]

2-((4-

Methoxyphenyl)acetamido)-5,6

-dimethylthieno[2,3-

d]pyrimidin-4(3H)-one

300.0 (M⁺ + 1; 100%) (ESI-

MS)
[2]

5,6-Dimethylthieno[2,3-

d]pyrimidin-4-amine

179 (Top Peak) (Mass

Spectrometry)
[7]
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Synthesis Protocols
The synthesis of the thieno[2,3-d]pyrimidine core and its derivatives often follows a multi-step

reaction sequence.

General Synthesis of 2-Substituted-5,6-
dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
A common synthetic route is outlined below.

2-Butanone + Ethyl Cyanoacetate + Sulfur

2-Amino-4,5-dimethylthiophene-3-carboxylate

Gewald Reaction

2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cyclization

HCl, 1,4-Dioxane

Cyanamide

Target 2-Substituted Derivatives

Acylation/Benzoylation

NaH, DMF

Acyl/Benzoyl Halide

Click to download full resolution via product page

Caption: Synthetic pathway for 2-substituted derivatives.

Experimental Protocol:

Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: The initial thiophene

ring is typically formed via a Gewald reaction. Subsequent cyclization with cyanamide in the

presence of an acid catalyst like HCl in 1,4-dioxane yields the core 2-amino-

thienopyrimidinone structure.
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Synthesis of 2-Substituted Derivatives: The 2-amino derivative is dissolved in a suitable

solvent like DMF. The mixture is cooled, and a base such as sodium hydride (NaH) is added.

After stirring, the appropriate acyl or benzoyl chloride is added dropwise, and the reaction

proceeds for several hours. The final product is obtained after neutralization and extraction.

[2]

Biological Activity and Signaling Pathways
Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied

for their potential as therapeutic agents, particularly in oncology and inflammatory diseases.

Cyclooxygenase (COX) Inhibition
Several derivatives have been evaluated as selective inhibitors of COX-2.[2] The selective

inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with

reduced gastrointestinal side effects.

Arachidonic Acid

COX-2 Enzyme Prostaglandins
(Inflammation, Pain)

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Derivative

Inhibition

Click to download full resolution via product page

Caption: Inhibition of the COX-2 signaling pathway.

The inhibitory activity is quantified by IC₅₀ values, with selectivity indicated by the ratio of IC₅₀

(COX-1) / IC₅₀ (COX-2). For example, a derivative with a para-fluorophenyl substituent showed

an IC₅₀ of 42.19 µM for COX-2 and 202.96 µM for COX-1, indicating selectivity.[2]

Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold is present in molecules designed as inhibitors of key

proteins in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2).[8] Inhibition of VEGFR-2 can block tumor angiogenesis, a critical process for

cancer growth and metastasis.
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Caption: Inhibition of the VEGFR-2 signaling cascade.

Furthermore, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated

potent anti-proliferative effects against various cancer cell lines, including A549 (lung), MCF-7

(breast), and PC-3 (prostate), with some compounds exhibiting IC₅₀ values in the sub-

micromolar range.[9] These compounds can induce apoptosis, as confirmed by assays such as

Hoechst 33258 staining.[9]

Experimental Workflows
The discovery and characterization of new bioactive thienopyrimidine derivatives follow a

structured workflow.

Workflow for Inhibitor Discovery and Evaluation
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Caption: Drug discovery workflow for thienopyrimidine derivatives.

This process involves the synthesis of a library of compounds, their rigorous structural

confirmation, and subsequent screening for biological activity. Promising "hit" compounds are
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then subjected to more detailed studies to determine their potency, selectivity, and mechanism

of action, guiding further optimization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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